molecular formula C10H8F3NO5 B1371868 Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate CAS No. 885518-20-7

Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate

Cat. No. B1371868
M. Wt: 279.17 g/mol
InChI Key: QIQFITRSIJHUBW-UHFFFAOYSA-N
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Description

“Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C10H8F3NO5 . It is an important intermediate in the synthesis of various pharmaceuticals and pesticides .


Synthesis Analysis

The synthesis of “Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate” involves a two-step process . The first step involves the reaction of 2-nitro-4-trifluoromethylbenzonitrile with sodium hydroxide (NaOH) in water at 50°C to produce 2-nitro-4-trifluoromethylbenzamide . The second step involves the reaction of the benzamide with a 40% methanol solution of sulfuric acid under reflux conditions for 24 hours to yield the final product .


Molecular Structure Analysis

The molecular structure of “Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate” consists of a benzene ring substituted with a nitro group (-NO2), a trifluoromethyl group (-CF3), and a methoxy group (-OCH3) at positions 2, 4, and 5 respectively . The benzene ring is also substituted with a carboxylate ester group (-COOCH3) at position 1 .


Chemical Reactions Analysis

“Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate” has been used in the synthesis of isoxazolinone antibacterial agents, where nitrogen is used as a replacement for the stereogenic center of the molecule . It has also been used in the preparation of benzo[b]azepines as inhibitors of cholesterol ester transfer .


Physical And Chemical Properties Analysis

“Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate” is an oil-like substance that is colorless to light yellow in appearance . It has a boiling point of 272°C, a density of 1.442, and a flash point of 118°C . It is slightly soluble in acetonitrile, chloroform, and DMSO .

properties

IUPAC Name

methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO5/c1-18-8-4-6(10(11,12)13)7(14(16)17)3-5(8)9(15)19-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQFITRSIJHUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646101
Record name Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate

CAS RN

885518-20-7
Record name Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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